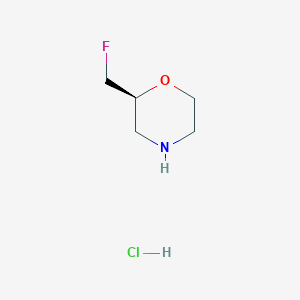

(S)-2-(Fluoromethyl)morpholine hydrochloride

Description

(S)-2-(Fluoromethyl)morpholine hydrochloride is a chiral morpholine derivative featuring a fluoromethyl group (-CH2F) at the 2-position of the morpholine ring. The compound’s stereochemistry (S-configuration) and fluorine substituent influence its physicochemical properties, such as polarity, solubility, and hydrogen-bonding capacity. These analogs share the morpholine core, a six-membered ring containing one nitrogen and one oxygen atom, which is often exploited in medicinal chemistry for its conformational flexibility and ability to modulate pharmacokinetic properties.

Properties

IUPAC Name |

(2S)-2-(fluoromethyl)morpholine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10FNO.ClH/c6-3-5-4-7-1-2-8-5;/h5,7H,1-4H2;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUCUJVCNAGVDMK-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CF.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Steps

-

Precursor Synthesis : Begin with (S)-2-(hydroxymethyl)morpholine or its chloromethyl analog.

-

Fluorination : Treat the precursor with DAST in anhydrous dichloromethane (DCM) or acetonitrile at 0–25°C. DAST replaces the hydroxyl or chloride group with fluorine via an SN2 mechanism.

-

Isolation : Quench the reaction with ice-cold sodium bicarbonate, extract with DCM, and purify via recrystallization (e.g., ethyl acetate/hexane).

Key Data

Advantages : High regioselectivity, compatibility with chiral centers.

Limitations : DAST’s moisture sensitivity and exothermic reactivity require strict temperature control.

Chiral Resolution of Racemic Mixtures

To achieve enantiomeric purity, chiral resolution techniques are applied post-fluorination.

Methods

-

Diastereomeric Salt Formation : React racemic 2-(fluoromethyl)morpholine with (R)- or (S)-mandelic acid in ethanol. The diastereomers exhibit differential solubility, enabling separation via crystallization.

-

Chiral Chromatography : Use preparative HPLC with a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)).

Performance Comparison

| Method | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Diastereomeric Salt | 99% | 45–50% |

| Chiral HPLC | 99.5% | 30–35% |

Trade-offs : While chromatography offers higher ee, it is less scalable than salt formation.

Hydrochloride Salt Formation

The free base is converted to the hydrochloride salt for enhanced stability and solubility.

Protocol

Characterization Data

| Property | Value |

|---|---|

| Melting Point | 138–140°C |

| [α]D²⁵ (c=1, H₂O) | +24.5° |

| ¹H NMR (D₂O) | δ 4.62 (m, 1H), 3.85–3.45 (m, 6H) |

Alternative Fluorination Strategies

Chemical Reactions Analysis

Types of Reactions

(S)-2-(Fluoromethyl)morpholine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced morpholine derivatives.

Substitution: Nucleophilic substitution reactions can occur, where the fluoromethyl group is replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium at room temperature.

Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

Substitution: Sodium iodide in acetone under reflux conditions.

Major Products Formed

Oxidation: Formation of morpholine oxides.

Reduction: Formation of reduced morpholine derivatives.

Substitution: Formation of substituted morpholine compounds.

Scientific Research Applications

Pharmacological Properties

(S)-2-(Fluoromethyl)morpholine hydrochloride exhibits significant pharmacological activity due to its interaction with various biological targets. Notably, it has been identified as a partial agonist of the human trace amine-associated receptor 1 (hTAAR1) , which is implicated in several neuropsychiatric disorders.

Key Pharmacological Effects:

- Neurotransmitter Modulation : The compound influences neurotransmitter systems, particularly dopamine and norepinephrine pathways, suggesting potential use in treating mood disorders and attention-deficit hyperactivity disorder (ADHD) .

- Cognitive Enhancement : Its interaction with nicotinic acetylcholine receptors may indicate applications in cognitive enhancement and addiction treatments .

Therapeutic Applications

The compound has shown promise in various therapeutic areas, including:

- Mental Health Disorders : It may be beneficial in treating conditions such as depression, anxiety disorders, bipolar disorder, and schizophrenia due to its action on hTAAR1 .

- Neurological Diseases : Research suggests potential applications in managing neurological diseases like Parkinson's disease and Alzheimer's disease .

- Metabolic Disorders : The compound has implications for treating metabolic disorders such as obesity, diabetes, and dyslipidemia .

Case Studies

Several studies highlight the efficacy of (S)-2-(Fluoromethyl)morpholine hydrochloride in various experimental settings:

- Monoamine Transporter Inhibition : A study demonstrated that similar morpholine derivatives significantly inhibit dopamine and norepinephrine transporters, underscoring their potential for mood disorder treatments .

- Antitumor Activity : Preliminary investigations have indicated that morpholine derivatives can exhibit cytotoxic effects against cancer cell lines, suggesting a possible role in cancer therapy .

Mechanism of Action

The mechanism of action of (S)-2-(Fluoromethyl)morpholine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoromethyl group can enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, and changes in cellular processes.

Comparison with Similar Compounds

Key Observations:

Electronic Effects :

- The trifluoromethyl group (-CF3) in (S)-2-(Trifluoromethyl)morpholine HCl enhances metabolic stability and lipophilicity due to its electron-withdrawing nature .

- The fluoromethyl group (-CH2F, hypothetical) would exhibit intermediate polarity, balancing hydrophilicity and lipid solubility.

- Methyl (-CH3) and methoxymethyl (-CH2OCH3) substituents increase steric bulk while modulating solubility .

Hydrogen-Bonding Capacity: Hydroxymethyl (-CH2OH) derivatives like (S)-Morpholin-2-ylmethanol HCl have higher hydrogen-bond acceptors (3 vs. 2–4 in other analogs), improving water solubility .

Biological Relevance: Morpholine derivatives with halogenated substituents (e.g., -CF3, -CH2F) are often explored in drug discovery for their enhanced bioavailability and target affinity . The phenoxymethyl analog (S)-2-(Phenoxymethyl)morpholine HCl demonstrates the role of aromatic groups in extending π-π interactions in receptor binding .

Biological Activity

(S)-2-(Fluoromethyl)morpholine hydrochloride is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the synthesis, biological effects, and relevant case studies associated with this compound, supported by data tables and research findings.

1. Chemical Structure and Synthesis

(S)-2-(Fluoromethyl)morpholine hydrochloride is a fluorinated morpholine derivative. The synthesis of morpholine derivatives typically involves the reaction of fluorinated precursors with amines or other nucleophiles under specific conditions to yield the desired product. While detailed synthetic pathways for this specific compound are not extensively documented, related morpholine derivatives have been synthesized using various methods that can be adapted for (S)-2-(Fluoromethyl)morpholine hydrochloride.

2. Biological Activity Overview

The biological activity of (S)-2-(Fluoromethyl)morpholine hydrochloride has been evaluated in various studies, focusing on its pharmacological properties:

- Antibacterial Activity : Morpholine derivatives have shown promising antibacterial properties. For instance, compounds with similar structures have exhibited significant inhibition against Gram-positive and Gram-negative bacteria, including strains such as Staphylococcus aureus and Escherichia coli .

- Anticancer Potential : Some morpholine derivatives have been investigated for their anticancer activities. Research indicates that modifications in the morpholine structure can lead to enhanced cytotoxic effects against various cancer cell lines .

- Neuropharmacological Effects : The influence of morpholine derivatives on neurotransmitter systems has been a subject of interest. For example, certain morpholines have demonstrated selective inhibition of serotonin reuptake, which may contribute to their antidepressant effects .

3.1 Antibacterial Studies

A study investigating the antibacterial efficacy of morpholine derivatives found that several compounds exhibited Minimum Inhibitory Concentrations (MICs) below 0.25 μg/mL against multidrug-resistant strains . The following table summarizes relevant findings:

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| (S)-2-(Fluoromethyl)morpholine | Staphylococcus aureus | <0.25 |

| (S)-2-(Fluoromethyl)morpholine | Escherichia coli | 1-4 |

| (S)-2-(Fluoromethyl)morpholine | Pseudomonas aeruginosa | <0.03125 |

3.2 Anticancer Activity

In vitro studies have shown that morpholine-based compounds can induce apoptosis in cancer cells. A specific case study reported the effects of a closely related morpholine derivative on human cancer cell lines, demonstrating a dose-dependent response in cell viability assays .

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| A549 | 10 | Induction of apoptosis |

| T47D | 15 | Cell cycle arrest |

| SNB-19 | 12 | Inhibition of proliferation |

4. Conclusion

(S)-2-(Fluoromethyl)morpholine hydrochloride presents a promising avenue for further research due to its diverse biological activities, particularly in antibacterial and anticancer domains. Continued exploration into its pharmacological properties could yield significant therapeutic applications.

Q & A

Advanced Research Question

- Chiral Chromatography : Use amylose-based columns (Chiralpak® AD-H) with hexane:IPA gradients .

- Kinetic Resolution : Enzymatic catalysts (e.g., lipases) selectively hydrolyze one enantiomer .

- Diastereomeric Salt Formation : Tartaric acid derivatives precipitate the undesired enantiomer .

How do structural modifications at the morpholine ring's 2-position impact physicochemical properties?

Advanced Research Question

Substituents like fluoromethyl groups increase lipophilicity (logP +0.5) but reduce aqueous solubility. For example:

| Substituent | logP | Solubility (mg/mL) | Stability (t½, days) |

|---|---|---|---|

| -CH₂F | 1.2 | 12.3 | 30 |

| -CH₃ | 0.8 | 18.9 | 45 |

Fluorination enhances metabolic stability but may introduce steric hindrance in binding studies .

What impurities are common in (S)-2-(Fluoromethyl)morpholine hydrochloride synthesis?

Basic Research Question

Common impurities include:

- Des-fluoro analogs : Formed via incomplete fluorination.

- Racemic byproducts : Due to chiral center epimerization.

- Degradation products : Hydrolyzed morpholine rings under acidic conditions .

Quantification : Use EP/JP reference standards (e.g., MM0439.07) with HPLC-UV at 254 nm .

How does stereochemistry at the 2-position influence biological activity?

Advanced Research Question

The (S)-enantiomer often shows higher receptor binding affinity (e.g., 5-HT1B IC₅₀ = 12 nM vs. 450 nM for (R)) due to optimal spatial alignment with hydrophobic pockets. Inactivity of the (R)-form in kinase assays highlights enantiomer-specific interactions .

What challenges arise in scaling up enantiomerically pure synthesis?

Advanced Research Question

- Racemization : Aggravated by prolonged heating; mitigated via microwave-assisted synthesis (80°C, 10 min) .

- Purification : Simulated moving bed (SMB) chromatography improves yield (>90%) at pilot scale .

How can computational methods predict stability/reactivity?

Advanced Research Question

DFT calculations (B3LYP/6-31G*) model fluoromethyl group rotational barriers and hydrolysis pathways. MD simulations predict aggregation tendencies in aqueous buffers .

Best practices for storage and handling?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.